molecular formula C16H17NO3S B13972321 1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid

1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid

Cat. No.: B13972321
M. Wt: 303.4 g/mol
InChI Key: PNMXUCBEKKNQHS-UHFFFAOYSA-N
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Description

1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid is a complex organic compound featuring a thiophene ring, a cyclopentane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid typically involves the following steps:

    Formation of 6-Methylbenzo[b]thiophene-2-carboxylic acid:

    Coupling with Cyclopentanecarboxylic Acid: The carboxylic acid group of 6-Methylbenzo[b]thiophene-2-carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and then reacted with cyclopentanecarboxylic acid to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    6-Methylbenzo[b]thiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.

    Cyclopentanecarboxylic acid: Another precursor used in the synthesis.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid is unique due to its combination of a thiophene ring and a cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

1-[(6-methyl-1-benzothiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C16H17NO3S/c1-10-4-5-11-9-13(21-12(11)8-10)14(18)17-16(15(19)20)6-2-3-7-16/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,18)(H,19,20)

InChI Key

PNMXUCBEKKNQHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)O

Origin of Product

United States

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